molecular formula C12H14O B1583675 5,8-dimethyl-1-tetralone CAS No. 5037-63-8

5,8-dimethyl-1-tetralone

Cat. No.: B1583675
CAS No.: 5037-63-8
M. Wt: 174.24 g/mol
InChI Key: ZSMGKPHICFZGQU-UHFFFAOYSA-N
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Description

5,8-dimethyl-1-tetralone is an organic compound belonging to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with a ketone functional group. The specific structure of this compound includes two methyl groups at the 5 and 8 positions and a dihydro modification at the 3,4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-dimethyl-1-tetralone typically involves the hydrogenation of 5,8-dimethyl-1-naphthalenone. This can be achieved using catalytic hydrogenation with palladium on carbon (Pd/C) under mild conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at room temperature and atmospheric pressure.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar catalytic hydrogenation processes but on a larger scale. Continuous flow reactors and optimized reaction conditions would be employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,8-dimethyl-1-tetralone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Further reduction can lead to fully saturated naphthalenone derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.

Major Products

    Oxidation: Naphthoquinones.

    Reduction: Fully saturated naphthalenone derivatives.

    Substitution: Halogenated or nitrated naphthalenone derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    1(2H)-Naphthalenone: The parent compound without the dihydro and methyl modifications.

    5,8-Dimethyl-1-naphthalenone: Lacks the dihydro modification.

    3,4-Dihydro-1-naphthalenone: Lacks the methyl groups.

Uniqueness

5,8-dimethyl-1-tetralone is unique due to the combination of dihydro and methyl modifications, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

5,8-dimethyl-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-8-6-7-9(2)12-10(8)4-3-5-11(12)13/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMGKPHICFZGQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC(=O)C2=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10198422
Record name 1(2H)-Naphthalenone, 3,4-dihydro-5,8-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5037-63-8
Record name 1(2H)-Naphthalenone, 3,4-dihydro-5,8-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005037638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5037-63-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215277
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1(2H)-Naphthalenone, 3,4-dihydro-5,8-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Using the same reactor as in Example 1, 3.20 g of the 10 wt % HSiW/SiO2 catalyst (0.097 mmol-HSiW) as the catalyst produced in Example 1, 100 ml of p-xylene (799 mmol) and 1 ml of γ-butyrolactone (14.8 mmol) were reacted at 196° C. for 3 hours to obtain 5,8-dimethyltetralone (yield based on γ-butyrolactone: 30.4%). After removing the supernatant by filtration, 100 ml of p-xylene (799 mmol) and 1 ml of γ-butyrolactone (14.8 mmol) as raw materials were charged again and then reacted at 196° C. for 3 hours. As a result, 5,8-dimethyltetralone (yield based on γ-butyrolactone: 23.2%) was obtained. The catalyst could be reused.
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30.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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